molecular formula C9H5ClN2O2S B13300676 3-(2-Chlorophenyl)-1,2,4-thiadiazole-5-carboxylic acid

3-(2-Chlorophenyl)-1,2,4-thiadiazole-5-carboxylic acid

Cat. No.: B13300676
M. Wt: 240.67 g/mol
InChI Key: PBRPWAJKSGBFOK-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1,2,4-thiadiazole-5-carboxylic acid is a heterocyclic compound that contains a thiadiazole ring substituted with a chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1,2,4-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1,2,4-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1,2,4-thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-1,2,4-thiadiazole-5-carboxylic acid
  • 3-(4-Chlorophenyl)-1,2,4-thiadiazole-5-carboxylic acid
  • 3-(2-Bromophenyl)-1,2,4-thiadiazole-5-carboxylic acid

Uniqueness

3-(2-Chlorophenyl)-1,2,4-thiadiazole-5-carboxylic acid is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C9H5ClN2O2S

Molecular Weight

240.67 g/mol

IUPAC Name

3-(2-chlorophenyl)-1,2,4-thiadiazole-5-carboxylic acid

InChI

InChI=1S/C9H5ClN2O2S/c10-6-4-2-1-3-5(6)7-11-8(9(13)14)15-12-7/h1-4H,(H,13,14)

InChI Key

PBRPWAJKSGBFOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NSC(=N2)C(=O)O)Cl

Origin of Product

United States

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